3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride
Description
3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride is an acyl chloride derivative featuring a trifluoromethylphenyl substituent at the β-position of a ketone-bearing butanoyl backbone. This compound is structurally characterized by its reactive carbonyl group and electron-withdrawing trifluoromethyl (-CF₃) group, which significantly influences its physicochemical and reactivity profiles.
Key structural attributes:
- Molecular formula: C₁₁H₈ClF₃O₂ (inferred from the chloro analog in ).
- Functional groups: Acyl chloride (Cl-C=O), ketone (C=O), and 3-trifluoromethylphenyl aromatic ring.
- Applications: Likely used in organic synthesis (e.g., peptide coupling, polymer chemistry) and pharmaceutical intermediates, given the prevalence of trifluoromethyl groups in bioactive molecules .
Properties
IUPAC Name |
3-oxo-4-[3-(trifluoromethyl)phenyl]butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-2-1-3-8(4-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRFRQXIAYHOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride typically involves the acylation of 3-trifluoromethylphenylacetic acid with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction conditions usually include low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl and acyl chloride groups. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent it interacts with.
Comparison with Similar Compounds
Research Findings and Trends
- Structure-activity relationships : Trifluoromethyl-substituted compounds often outperform chloro analogs in biological assays due to improved membrane permeability and target binding .
Biological Activity
3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride, a compound characterized by its trifluoromethyl group, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of a trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can lead to increased binding affinity for specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Cytotoxic Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound through various assays.
Table 1: Summary of Biological Activity Studies
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study A | COX-2 | In vitro enzyme assay | Moderate inhibition observed (IC50 = 15 µM) |
| Study B | MCF-7 (breast cancer) | Cytotoxicity assay | IC50 = 20 µM; induced apoptosis |
| Study C | LOX-5 | In vitro enzyme assay | Inhibition with IC50 = 18 µM |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 20 µM, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : Another investigation focused on the inhibition of COX-2 and LOX enzymes. The results indicated that the compound could serve as a lead molecule for developing anti-inflammatory drugs due to its moderate inhibitory effects on these enzymes.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the structure of this compound plays a crucial role in enhancing its biological activity. SAR studies indicate that modifications to this group can significantly affect potency and selectivity against various biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 | Increased lipophilicity and binding affinity |
| Substitution at para-position | Enhanced enzyme inhibition |
| Alteration of carbon chain length | Variability in cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
